molecular formula C13H15ClN2O2 B7951087 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951087
M. Wt: 266.72 g/mol
InChI Key: JTQHMHMJAPPSBO-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro substituent at the 5-position, an ethoxypropyl group at the 1-position, and a formyl group at the 2-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-chloro-1H-benzo[d]imidazole with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloro and formyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group but shares similar reactivity.

    1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent but has similar applications.

    5-Chloro-1H-benzo[d]imidazole: A simpler structure without the formyl and ethoxypropyl groups.

Uniqueness

5-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-18-7-3-6-16-12-5-4-10(14)8-11(12)15-13(16)9-17/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQHMHMJAPPSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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